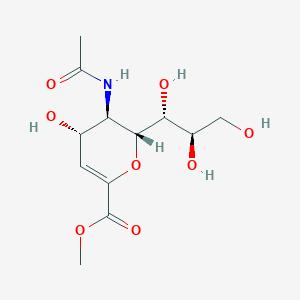![molecular formula C10H10N2O B014836 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52099-72-6](/img/structure/B14836.png)
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzimidazole compounds involves various strategies, including the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol to obtain novel compounds through UV–vis, IR, NMR, mass spectrometry, and X-ray crystallography techniques (Ünver et al., 2009). Additionally, the synthesis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one was achieved through IR, NMR, and HRMS, confirmed by single-crystal X-ray diffraction analysis (Adardour et al., 2023).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives reveals their geometric and intermolecular interactions. For example, the crystal structure and DFT calculation of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one provided insights into its molecular geometry consistent with experimental data (Adardour et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving benzimidazole derivatives include the condensation of various acetophenones with 4-(1H-imidazol-1-yl) benzaldehyde, leading to compounds with significant anti-leishmanial, anti-oxidant, and anti-fungal activities (Hussain et al., 2009).
Physical Properties Analysis
The synthesis and characterization of benzimidazole compounds provide insights into their physical properties. Techniques such as IR, NMR, and X-ray diffraction are used to determine the structural features and confirm the molecular structure of these compounds, aiding in understanding their physical characteristics (Adardour et al., 2023).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are explored through their reactivity and interactions with various molecules. Studies on their synthesis, structure, and reactivity highlight the versatility and potential applications of these compounds in different chemical reactions and as candidates for biological activity investigations (Hussain et al., 2009).
Wissenschaftliche Forschungsanwendungen
It acts as a potential inhibitor of IGF-1R (Insulin-like Growth Factor-1 Receptor), offering improved selectivity for IGF-1R inhibition over cytochrome P450 (CYP) (Velaparthi et al., 2007).
The compound exhibits antimicrobial properties, with effectiveness compared to conventional antibiotics like Chloramphenicol and Amphotericin B (S. Ch, 2022).
It has been used to test antifungal properties in combined pharmacophores (Takaki & Ashburn, 2022).
In vitro studies have demonstrated significant to good anticancer activity for derivatives of this compound (Rashid, Husain, & Mishra, 2012).
Its structure and molecular stability insights have been valuable in the study of enaminone-based benzo[d]imidazole scaffolds (Alshahrani et al., 2020).
Some synthesized derivatives show potent antibacterial and antifungal activity with low cytotoxicity (Desai & Kotadiya, 2014).
Certain compounds have demonstrated significant anti-leishmanial, anti-oxidant, and anti-fungal activities (Hussain et al., 2009).
It has applications in corrosion inhibition, particularly for mild steel in sulfuric acid (Ammal, Prajila, & Joseph, 2018).
The compound has shown growth inhibition in non-small cell lung cancer cell lines (Husain et al., 2012).
Bis-benzimidazole derivatives of this compound have shown notable anticancer activity and oral bioavailability (Rashid, 2020).
New benzimidazole-based Schiff base copper(II) complexes have shown substantial in vitro cytotoxic effects against various cancer cell lines (Paul et al., 2015).
Palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization has been used for the synthesis of functionalized benzimidazoles (Veltri et al., 2018).
The compound's structure and synthesis have been explored in scientific research, particularly in the context of biheterocyclic derivatives of phosphonic glycine analogues (Khadir et al., 2021).
Palladium-catalyzed oxidative aminocarbonylation/heterocyclization has been used to convert related compounds into benzimidazothiazoles (Veltri et al., 2016).
The compound has been evaluated for its anti-inflammatory activity, showing potential as an anti-inflammatory agent (Shankar et al., 2017).
A new approach using palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation has been reported for the synthesis of functionalized benzimidazopyrimidinones (Mancuso et al., 2017).
The crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde, a related compound, has been determined through X-ray crystallography (Selvanayagam et al., 2010).
Some synthesized derivatives have shown better inhibition of α-glucosidase than acarbose, with significant potential as α-glucosidase inhibitors (Şenkardeş et al., 2022).
The synthesized compounds have been characterized using various spectroscopic techniques, including 1H NMR, EI-MS, and IR (Jadhav et al., 2008).
Safety And Hazards
The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. Some imidazole derivatives are used as drugs and are safe for human consumption, while others can be toxic89. The specific safety and hazards for “1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one” are not available in the literature I have access to.
Zukünftige Richtungen
The study of imidazole derivatives is a vibrant field due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs10.
Please note that the information provided here is general and may not apply to “1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one”. For more specific information, please refer to the relevant scientific literature or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
3-prop-1-en-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,1H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFASJWLBXHWUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200092 | |
| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
52099-72-6 | |
| Record name | 1,3-Dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52099-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052099726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52099-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Isopropenyl-2-benzimidazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD63KF82QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)











![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)
